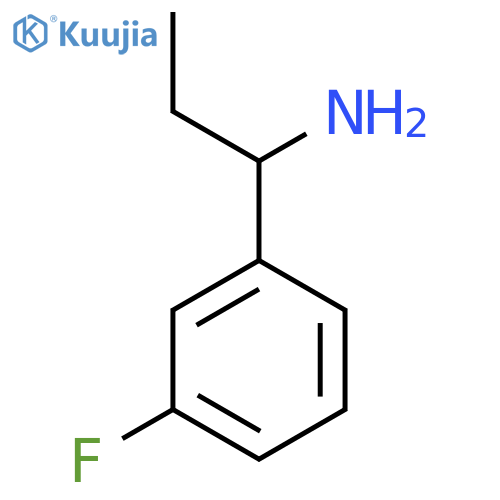Cas no 473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE)

1-(3-FLUOROPHENYL)PROPYLAMINE structure
商品名:1-(3-FLUOROPHENYL)PROPYLAMINE
1-(3-FLUOROPHENYL)PROPYLAMINE 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUOROPHENYL)PROPYLAMINE
- 1-(3-fluorophenyl)-1-propanamine
- CTK4I9909
- MolPort-003-993-797
- PC3484
- SBB086933
- SureCN3577678
- AKOS010036682
- MFCD07784284
- SB76171
- SB76211
- SB45801
- Y11089
- SCHEMBL3577678
- A827194
- 473732-57-9
- 1-(3-fluorophenyl)propan-1-amine
- DTXSID40627639
-
- インチ: 1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
- InChIKey: LJVGBCCRQCRIJS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C(CC)N
計算された属性
- せいみつぶんしりょう: 153.095
- どういたいしつりょう: 153.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26A^2
じっけんとくせい
- 密度みつど: 1.039
- ふってん: 203.6°C at 760 mmHg
- フラッシュポイント: 86°C
- 屈折率: 1.508
- じょうきあつ: 0.3±0.4 mmHg at 25°C
1-(3-FLUOROPHENYL)PROPYLAMINE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 23-36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-FLUOROPHENYL)PROPYLAMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F791750-10mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F791750-50mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| Alichem | A019113063-5g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 5g |
$480.20 | 2023-09-01 | |
| abcr | AB200032-250mg |
1-(3-Fluorophenyl)propylamine, 97%; . |
473732-57-9 | 97% | 250mg |
€217.70 | 2025-02-18 | |
| abcr | AB200032-1g |
1-(3-Fluorophenyl)propylamine, 97%; . |
473732-57-9 | 97% | 1g |
€565.70 | 2025-02-18 | |
| Apollo Scientific | PC3484-1g |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 97% | 1g |
£360.00 | 2025-02-21 | |
| TRC | F791750-100mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Alichem | A019113063-10g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 10g |
$741.34 | 2023-09-01 | |
| Crysdot LLC | CD12070019-10g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 10g |
$905 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543381-1g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 98% | 1g |
¥3147.00 | 2024-05-12 |
1-(3-FLUOROPHENYL)PROPYLAMINE 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE) 関連製品
- 444643-09-8((S)-1-(3-Fluorophenyl)ethanamine)
- 74877-10-4(1-(4-Fluorophenyl)propan-1-amine)
- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)
- 74788-45-7(1-(3-Fluorophenyl)ethylamine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:473732-57-9)1-(3-FLUOROPHENYL)PROPYLAMINE

清らかである:99%
はかる:1g
価格 ($):314.0